tert-butyl 3,3-diethynylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 3,3-diethynylmorpholine-4-carboxylate: is a synthetic organic compound with the molecular formula C13H17NO3. It is characterized by the presence of a tert-butyl group, two ethynyl groups, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-diethynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethynyl-containing reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-diethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include carbonyl derivatives, saturated morpholine compounds, and substituted morpholine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3,3-diethynylmorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity .
Biology and Medicine: In biological research, this compound can be used to study the effects of morpholine derivatives on cellular processes. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-diethynylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can participate in covalent bonding with active sites, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3,3-diethynylpyrrolidine-4-carboxylate
Comparison: tert-Butyl 3,3-diethynylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.
Properties
CAS No. |
2613385-72-9 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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